molecular formula C19H15N3OS B5878100 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5878100
M. Wt: 333.4 g/mol
InChI Key: AVQPSMBUPKXNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Amide Bond: The final step involves forming the amide bond between the benzimidazole and thiophene moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group on the benzimidazole ring can yield an amine derivative.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with various molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: The compound could inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the combination of benzimidazole and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQPSMBUPKXNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.